3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
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Overview
Description
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole typically involves the reaction of 4-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethylsulfonyl derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-chlorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-bromophenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole is unique due to the presence of both the ethylsulfonyl and 4-fluorophenyl groups, which confer distinct chemical properties and biological activities. The fluorine atom, in particular, enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H12FNO2S |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12FNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
UHLTZIMJJUQCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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